![molecular formula C15H27NO3 B13650823 tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and 4,4-dimethyl-1-(2-oxoethyl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and is involved in various coupling reactions .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for creating compounds with potential therapeutic effects .
Medicine: In medicinal chemistry, this compound is used to develop drugs with specific biological activities. It is involved in the synthesis of inhibitors and modulators of various enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability contribute to the performance and durability of these materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4,4-difluoro-1-(2-oxoethyl)cyclohexyl)carbamate
Comparison:
- tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclohexyl ring, making it less sterically hindered and potentially more reactive in certain reactions .
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of an oxo group, which can lead to different reactivity and applications .
- tert-Butyl N-(4,4-difluoro-1-(2-oxoethyl)cyclohexyl)carbamate: The presence of fluorine atoms can significantly alter the compound’s electronic properties and reactivity .
Conclusion
tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(10-11-17)8-6-14(4,5)7-9-15/h11H,6-10H2,1-5H3,(H,16,18) |
Clé InChI |
ALDPPIIYOVJGPY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CC=O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


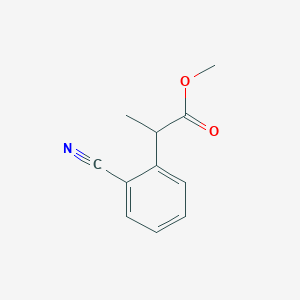

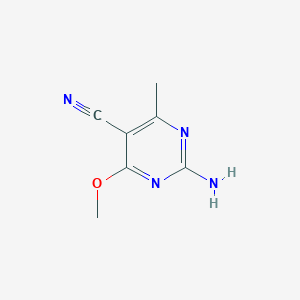
![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)

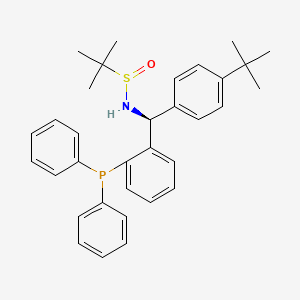
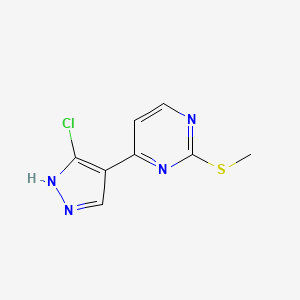
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)
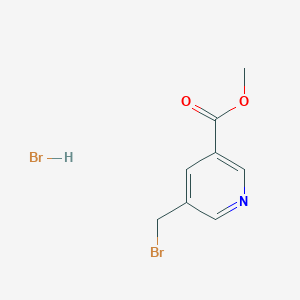

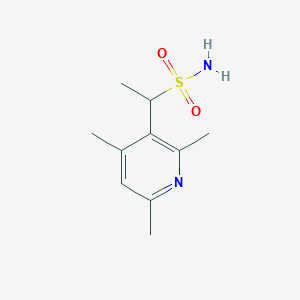
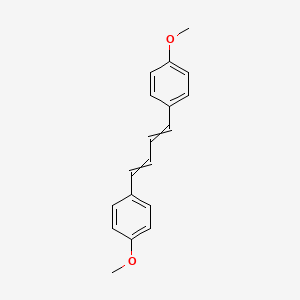
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)
